3-Nitroanisole

説明

特性

IUPAC Name |

1-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYFINWERLNPHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060295 | |

| Record name | Benzene, 1-methoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-03-3 | |

| Record name | 3-Nitroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitroanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-methoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9920UY61E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral data of 1-methoxy-3-nitrobenzene, a key aromatic intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require detailed and accurate data for their work.

Core Chemical Information

1-Methoxy-3-nitrobenzene, also known as m-nitroanisole, is an organic compound with the chemical formula C₇H₇NO₃.[1][2][3] It is a solid at room temperature and possesses a characteristic aromatic odor.[1] This compound serves as a versatile precursor in the synthesis of a variety of more complex molecules.

Chemical Structure and Identification

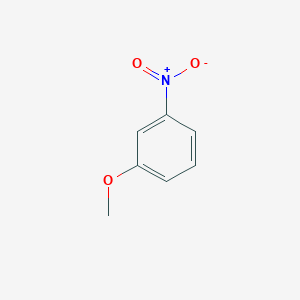

The molecular structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) and a nitro group (-NO₂) at positions 1 and 3, respectively.

Molecular Diagram:

Caption: Chemical structure of 1-methoxy-3-nitrobenzene.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 555-03-3[1][2][3] |

| Molecular Formula | C₇H₇NO₃[1][2][3] |

| Molecular Weight | 153.14 g/mol [2][3] |

| InChIKey | WGYFINWERLNPHR-UHFFFAOYSA-N[4] |

| SMILES | COC1=CC=CC(=C1)--INVALID-LINK--[O-][2] |

Physicochemical Properties

A summary of the key physicochemical properties of 1-methoxy-3-nitrobenzene is presented below.

Table 2: Physicochemical Data

| Property | Value |

| Melting Point | 36-38 °C[2] |

| Boiling Point | 258 °C[2] |

| Density | 1.182 g/cm³ |

| Solubility | Practically insoluble in water. Soluble in polar organic solvents like methanol, ethanol, and acetone. |

| Appearance | Pale yellow solid[1] |

Experimental Protocols

Synthesis of 1-Methoxy-3-nitrobenzene

The synthesis of 1-methoxy-3-nitrobenzene can be achieved through the nitration of anisole (B1667542). However, this reaction typically yields a mixture of ortho and para isomers as the major products due to the ortho-para directing effect of the methoxy group.[5][6][7][8] Obtaining the meta isomer as the main product requires a multi-step synthesis, often starting from a precursor where the directing groups favor meta substitution.

A general procedure for the nitration of anisole is as follows. Note that separation of the desired meta-isomer from the product mixture will require chromatographic techniques.

Experimental Workflow for Nitration of Anisole:

Caption: General workflow for the synthesis of nitroanisole isomers.

Detailed Methodology:

-

Preparation of the Nitrating Mixture: Carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid while cooling the mixture in an ice bath.

-

Reaction Setup: In a separate flask, dissolve anisole in a suitable solvent such as acetic anhydride (B1165640) and cool the solution to 0-5 °C in an ice-salt bath.

-

Nitration: Add the cold nitrating mixture dropwise to the anisole solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring at low temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly onto crushed ice with stirring. The crude product will precipitate or can be extracted with an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297).

-

Purification: Wash the organic extract with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting mixture of isomers can be separated by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate solvent system to yield pure 1-methoxy-3-nitrobenzene.

Spectral Data

The following tables summarize the characteristic spectral data for 1-methoxy-3-nitrobenzene.

Table 3: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.81-7.77 | m | 1H | Ar-H |

| 7.71 | t (J = 2.4 Hz) | 1H | Ar-H |

| 7.41 | t (J = 8.2 Hz) | 1H | Ar-H |

| 7.23-7.19 | m | 1H | Ar-H |

| 3.89 | s | 3H | -OCH₃ |

Note: Data for the similar compound 1-Butoxy-3-nitrobenzene is provided for reference.[9]

Table 4: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 159.7 | C-OCH₃ |

| 149.2 | C-NO₂ |

| 129.9 | Ar-CH |

| 121.6 | Ar-CH |

| 115.5 | Ar-CH |

| 108.7 | Ar-CH |

| 55.8 | -OCH₃ |

Note: Data for the similar compound 1-Butoxy-3-nitrobenzene is provided for reference.[9]

Table 5: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H Stretch |

| 2950-2850 | Aliphatic C-H Stretch (-OCH₃) |

| 1580-1600 | Aromatic C=C Stretch |

| 1530-1500 | Asymmetric N-O Stretch (NO₂) |

| 1350-1330 | Symmetric N-O Stretch (NO₂) |

| 1250-1200 | Aryl-O-C Asymmetric Stretch |

| 1050-1000 | Aryl-O-C Symmetric Stretch |

Note: The NIST WebBook provides access to the IR spectrum of 1-methoxy-3-nitrobenzene.[10][11]

Table 6: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 153 | Molecular Ion [M]⁺ |

| 123 | [M - NO]⁺ |

| 107 | [M - NO₂]⁺ |

| 95 | [M - NO - CO]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The NIST WebBook provides access to the mass spectrum of 1-methoxy-3-nitrobenzene.[10]

Logical Relationship of Spectroscopic Analysis:

Caption: The role of different spectroscopic techniques in the structural elucidation of 1-methoxy-3-nitrobenzene.

This guide provides essential technical information on 1-methoxy-3-nitrobenzene for professionals in the chemical and pharmaceutical sciences. The tabulated data and detailed protocols are intended to support research and development activities.

References

- 1. 1-Methoxy-3-nitrobenzene | CymitQuimica [cymitquimica.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 1-nitro-3-methoxybenzene [stenutz.eu]

- 4. 3-Nitroanisole | C7H7NO3 | CID 11140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Convert anisole to o-nitroanisole | Filo [askfilo.com]

- 6. What happens when anisole is nitrated? - askIITians [askiitians.com]

- 7. What happens when anisole is nitrated class 11 chemistry CBSE [vedantu.com]

- 8. Nitration of Anizole | myetutors [myetutors.com]

- 9. rsc.org [rsc.org]

- 10. Benzene, 1-methoxy-3-nitro- [webbook.nist.gov]

- 11. Benzene, 1-methoxy-3-nitro- [webbook.nist.gov]

3-Nitroanisole molecular weight and formula

An In-depth Technical Guide to 3-Nitroanisole

This guide provides a comprehensive overview of this compound (CAS 555-03-3), a significant aromatic nitro compound. It is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of key processes.

Core Molecular and Physical Data

This compound, also known as 1-methoxy-3-nitrobenzene, is an organic compound with a nitro group positioned meta to a methoxy (B1213986) group on a benzene (B151609) ring.[1] This substitution pattern dictates its chemical reactivity and physical properties.[1] It typically appears as a pale yellow solid or liquid with a distinct odor.[1][2]

Table 1: Chemical Identity and Formula

| Identifier | Value |

| IUPAC Name | 1-methoxy-3-nitrobenzene[2][3] |

| Molecular Formula | C₇H₇NO₃[2][4][5] |

| Molecular Weight | 153.14 g/mol [2][3][4][5] |

| CAS Number | 555-03-3[2][4] |

| Linear Formula | O₂NC₆H₄OCH₃ |

| InChI Key | WGYFINWERLNPHR-UHFFFAOYSA-N[2] |

| Canonical SMILES | COC1=CC=CC(=C1)--INVALID-LINK--[O-][2][3] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Solid or liquid[1][2] |

| Melting Point | 36-38 °C |

| Boiling Point | 258 °C[2] |

| Flash Point | 88 °C[2] |

| Solubility | Insoluble in water; Soluble in organic solvents like alcohol and ether.[1][6] |

| Purity | Typically available in >99.0% purity. |

Synthesis and Experimental Protocols

This compound serves as a crucial intermediate in various synthetic pathways.[2] The following protocols detail common methods for its synthesis and its application in further chemical reactions.

Protocol 1: Synthesis via Nitration of Anisole (B1667542)

The most prevalent method for synthesizing this compound is through the electrophilic nitration of anisole. While this reaction typically yields a mixture of ortho and para isomers due to the directing effect of the methoxy group, reaction conditions can be controlled to favor the meta product.

Methodology:

-

Reaction Setup: Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid in a flask equipped with a stirrer and cooling bath.

-

Addition of Anisole: Slowly add anisole to the nitrating mixture while maintaining a low temperature to control the exothermic reaction.

-

Reaction Control: The ratio of acids and the reaction temperature are critical parameters to influence the isomer distribution.

-

Work-up: After the reaction is complete, the mixture is poured onto ice, and the crude product is isolated.

-

Purification: The product mixture is then purified, typically by fractional distillation or chromatography, to separate the this compound from the ortho and para isomers.

Caption: Synthesis of this compound via Nitration of Anisole.

Protocol 2: Photochemical Hydroxylation

This compound is a photo-reactive compound that can undergo nucleophilic substitution reactions under irradiation.[4] This protocol describes its conversion to 3-nitrophenol.

Methodology:

-

Solution Preparation: Prepare a solution of this compound in an aqueous solvent system, such as a mixture of water and acetonitrile.

-

Addition of Nucleophile: Add a source of hydroxide (B78521) ions (e.g., NaOH) to the solution.

-

Irradiation: Irradiate the solution with a suitable light source (e.g., a UV lamp). The triplet state of this compound is reactive towards nucleophiles.[2]

-

Reaction Monitoring: The progress of the reaction can be monitored using techniques like nanosecond time-resolved absorption spectroscopy to study the reaction mechanism.[2]

-

Product Isolation: Upon completion, the product, 3-nitrophenol, is isolated from the reaction mixture and purified. A similar photoreaction occurs with amines like n-butylamine to also yield 3-nitrophenol.[2]

Caption: Workflow for Photochemical Conversion to 3-Nitrophenol.

Applications in Research and Development

The unique chemical structure of this compound makes it a versatile tool in several scientific domains.[2] Its applications stem from its reactivity as a photo-active compound and as a building block in organic synthesis.

-

Organic Synthesis: It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The nitro group can be reduced to an amine, and the molecule can undergo various substitution reactions, making it a versatile precursor.

-

Photochemistry: As a photo-reactive nucleophilic compound, it is used in studies of light-induced reactions.[2][4] Its reactions with amines and hydroxide ions are well-documented.[2]

-

Material Science: The properties of this compound lend themselves to the development of specialized polymers and resins.[2]

-

Analytical Chemistry: Due to its distinct spectroscopic properties, it can be employed as a standard or reagent in various analytical methods.[2]

-

Drug Delivery: Studies have shown that this compound can form inclusion complexes with molecules like β-cyclodextrin, suggesting potential applications in drug delivery systems to enhance the solubility and stability of therapeutic agents.[2]

Caption: Logical Relationship of this compound Properties to Applications.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize risks.

-

Hazards: The compound is harmful if swallowed and is considered an irritant.[3] It is highly toxic and may be fatal if inhaled, swallowed, or absorbed through the skin, with effects possibly being delayed.[6] Contact with the molten substance can cause severe burns.[6]

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including gloves, safety glasses or eyeshields, and a respirator (such as a dust mask type N95), is essential.[2] Work should be conducted in a well-ventilated area or under an extractor hood.[2][7]

-

Storage: Store in a cool, dry, and well-ventilated place away from heat and incompatible materials.[2] Keep containers tightly closed.[8]

-

First Aid:

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15-20 minutes while removing contaminated clothing.[6][8]

-

Eye Contact: Immediately flush eyes with running water for at least 20 minutes.[6]

-

Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, administer oxygen or artificial respiration.[6][8]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[8]

-

-

Spills: In case of a spill, avoid generating dust.[8] Absorb or cover the spill with dry earth, sand, or another non-combustible material and transfer it to containers for disposal.[6] Ensure the area is well-ventilated.[7]

References

- 1. CAS 555-03-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 555-03-3 [smolecule.com]

- 3. This compound | C7H7NO3 | CID 11140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound(555-03-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

physical properties of 3-Nitroanisole (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-Nitroanisole (CAS No. 555-03-3), a significant intermediate in the synthesis of pharmaceuticals and other fine chemicals. Accurate knowledge of its physical constants, such as melting and boiling points, is crucial for its handling, purification, and use in synthetic protocols. This document outlines these properties and provides detailed experimental methodologies for their determination.

Physical Properties of this compound

This compound is an aromatic compound that typically appears as a pale yellow solid at room temperature.[1][2] It is characterized by the presence of a methoxy (B1213986) group (-OCH3) and a nitro group (-NO2) attached to a benzene (B151609) ring at positions 1 and 3, respectively.[1]

The melting and boiling points of this compound have been determined and reported across various chemical literature and databases. A summary of these values is presented below.

| Physical Property | Reported Value | Conditions |

| Melting Point | 36 - 38 °C | Ambient Pressure |

| 32 - 35 °C | Ambient Pressure | |

| 39 °C | Ambient Pressure | |

| Boiling Point | 258 °C | 760 mmHg |

| 256.3 °C | 760 mmHg | |

| 121 - 123 °C | 8 mmHg |

Note: Variations in reported melting point ranges can be attributed to differences in sample purity and experimental technique.[3][4][5][6]

Experimental Protocols for Property Determination

The following sections detail standardized laboratory procedures for the accurate determination of the melting and boiling points of this compound.

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. This procedure is a common and reliable method for determining this property and assessing the purity of a sample.[7][8]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp, DigiMelt, or Thiele tube)

-

Capillary tubes (sealed at one end)

-

This compound sample (finely powdered)

-

Mortar and pestle (optional)

-

Spatula

-

Thermometer (calibrated)

-

Heating medium (silicone oil for Thiele tube)

Procedure:

-

Sample Preparation: A small amount of the this compound sample is placed on a clean, dry surface. If the crystals are not fine, they should be gently crushed to a fine powder using a spatula or a mortar and pestle.[9]

-

Packing the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the closed end.[8][10] This process is repeated until a packed column of 2-3 mm in height is achieved. A densely packed sample is crucial for accurate measurement.[7]

-

Apparatus Setup:

-

Digital Apparatus (e.g., DigiMelt): The packed capillary tube is placed into the heating block of the apparatus.[7]

-

Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb.[10] The assembly is then inserted into a Thiele tube containing heating oil, ensuring the rubber band remains above the oil level.[11]

-

-

Determination:

-

A preliminary, rapid heating is performed to find an approximate melting range.[8]

-

A second, fresh sample is prepared. The apparatus is heated rapidly to about 15-20 °C below the approximate melting point.

-

The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating medium, and thermometer.[8]

-

-

Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied.[7] A narrow melting range (0.5-1.5 °C) is indicative of a pure sample.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12] The following micro method is suitable when only a small amount of the liquid sample is available.

Apparatus and Materials:

-

Small test tube or vial

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band or wire

-

Heating apparatus (e.g., Thiele tube with heating oil or a metal heating block)

-

This compound sample

Procedure:

-

Sample Preparation: Approximately 0.5 mL of molten this compound is placed into a small test tube.

-

Capillary Inversion: A capillary tube, with its sealed end up, is placed into the test tube containing the sample.[13]

-

Apparatus Assembly: The test tube is attached to a thermometer with a rubber band, aligning the sample with the thermometer bulb.[13]

-

Heating: The assembly is immersed in a heating bath (Thiele tube or heating block). Heating is commenced gently.[13]

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. As the liquid's boiling point is approached and exceeded, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[11][14]

-

Data Recording: At this point, heating is discontinued. The liquid will begin to cool. The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the cooling liquid is drawn up into the capillary tube.[11][13] This is the point where the external pressure equals the vapor pressure of the liquid. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.[14]

Logical Workflow Visualization

The following diagram illustrates a standard workflow for the physical characterization of a newly synthesized or received batch of this compound, ensuring its identity and purity before use in further applications.

Caption: Workflow for the physical characterization and purity assessment of a this compound sample.

References

- 1. CAS 555-03-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 555-03-3 [smolecule.com]

- 3. This compound | 555-03-3 [chemicalbook.com]

- 4. This compound(555-03-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. This compound | 555-03-3 [chemnet.com]

- 7. ursinus.edu [ursinus.edu]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. davjalandhar.com [davjalandhar.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

Navigating the Solubility Landscape of 3-Nitroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the solubility characteristics of 3-nitroanisole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its behavior in different solvent systems is paramount for optimizing reaction conditions, purification processes, and formulation development. While extensive quantitative data remains elusive in publicly available literature, this guide synthesizes the existing qualitative knowledge and provides a framework for its experimental determination.

Core Concepts: Polarity and Molecular Interactions

This compound (C₇H₇NO₃) is a substituted aromatic compound featuring a methoxy (B1213986) (-OCH₃) group and a nitro (-NO₂) group attached to a benzene (B151609) ring. The interplay of these functional groups governs its solubility. The molecule possesses both polar (nitro and methoxy groups) and non-polar (benzene ring) characteristics, making its solubility highly dependent on the nature of the solvent.

Based on the principle of "like dissolves like," this compound exhibits favorable solubility in polar organic solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding with its oxygen and nitrogen atoms. Conversely, its large non-polar benzene ring limits its solubility in highly polar solvents like water.

Solubility Profile: A Qualitative Overview

Current literature and chemical databases consistently report the following qualitative solubility profile for this compound:

-

High Solubility: It is readily soluble in common polar organic solvents.[1][2][3] This includes:

-

Limited to Insoluble: this compound is described as having limited solubility or being insoluble in water.[1][2][3][5]

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Reported Solubility |

| Polar Organic | Methanol, Ethanol | Soluble |

| Acetone | Soluble | |

| Diethyl Ether | Soluble | |

| Aqueous | Water | Insoluble/Limited |

Note: This table is based on qualitative descriptions from various sources. Specific quantitative data is not currently available in the cited literature.

Experimental Determination of Solubility

To obtain the precise quantitative data necessary for many research and development applications, experimental determination of solubility is essential. A general and widely accepted method for determining the solubility of a solid organic compound in a solvent is the static equilibrium method, followed by quantitative analysis.

Key Experimental Protocol: Static Equilibrium Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Constant temperature bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, High-Performance Liquid Chromatography - HPLC)

Methodology:

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume or mass of the chosen solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: Place the container in a constant temperature bath and agitate it for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Phase Separation: Allow the mixture to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Quantification:

-

Gravimetric Analysis: Evaporate the solvent from the volumetric flask and weigh the remaining solid this compound.

-

Spectroscopic/Chromatographic Analysis: Dilute the filtered solution to a suitable concentration and analyze it using a pre-calibrated UV-Vis spectrophotometer or HPLC to determine the concentration of this compound.

-

-

Data Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L). Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Visualizing Methodologies and Relationships

To further clarify the processes and concepts discussed, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship of this compound's solubility based on polarity.

Conclusion

While precise, publicly available quantitative solubility data for this compound is currently lacking, a strong qualitative understanding of its behavior in various solvents exists. Its amphiphilic nature, with both polar and non-polar moieties, dictates its high solubility in polar organic solvents and poor solubility in water. For applications requiring exact solubility values, the provided experimental protocol offers a robust starting point for in-house determination. Further research to quantify the solubility of this compound across a range of solvents and temperatures would be a valuable contribution to the chemical and pharmaceutical sciences.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound 99 555-03-3 [sigmaaldrich.com]

- 3. CAS 555-03-3: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound CAS#: 555-03-3 [m.chemicalbook.com]

- 5. This compound(555-03-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Comprehensive Technical Guide to the Safe Handling of 3-Nitroanisole

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all laboratory chemicals is paramount. This guide provides an in-depth overview of the safety data for 3-Nitroanisole (CAS No. 555-03-3), including its physical and chemical properties, associated hazards, and comprehensive handling and emergency procedures.

Section 1: Chemical and Physical Properties

This compound is a pale yellow solid or liquid with a distinctive odor.[1] It is soluble in organic solvents like alcohol and ether but has limited solubility in water.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Melting Point | 32 - 38.5 °C | [1][3] |

| Boiling Point | 258 - 265 °C | [3][4] |

| Flash Point | 88 °C | [1] |

| Density | 1.2 - 1.373 g/cm³ | [3][4] |

| Water Solubility | Insoluble | [3] |

Table 1: Physical and Chemical Properties of this compound

Section 2: Hazard Identification and GHS Classification

This compound is classified as harmful if swallowed and may cause irritation to the eyes, skin, and respiratory system.[1][5] Long-term exposure may have adverse effects on the liver and kidneys.[1] The GHS classification is summarized in Table 2.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

Table 2: GHS Hazard Classification for this compound [5]

Signal Word: Warning[5]

Hazard Pictogram: [5]

-

GHS07 (Exclamation Mark)

Section 3: Handling and Storage

Proper handling and storage of this compound are crucial to minimize risk.

Handling:

-

Work in a well-ventilated area.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator.[1]

-

Wash hands thoroughly after handling.[1]

-

Avoid formation of dust and aerosols.[5]

-

Do not eat, drink, or smoke when using this product.[5]

Storage:

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly closed.[5]

-

Store away from heat and incompatible materials.[1]

The logical workflow for handling this compound is illustrated in the following diagram.

Caption: Logical workflow for the safe handling of this compound.

Section 4: Personal Protective Equipment (PPE)

The recommended personal protective equipment when handling this compound is detailed in Table 3.

| Protection Type | Specification | Reference |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved equipment. | [5] |

| Skin Protection | Handle with gloves. Dispose of contaminated gloves after use. Complete suit protecting against chemicals. | [5] |

| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. | [5] |

Table 3: Recommended Personal Protective Equipment (PPE)

Section 5: First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. | [5] |

| Skin Contact | Wash off with soap and plenty of water. | [5] |

| Eye Contact | Flush eyes with water as a precaution. | [5] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. | [5] |

Table 4: First Aid Measures for this compound Exposure

Section 6: Fire Fighting and Accidental Release Measures

Fire Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Special Hazards: Combustion may produce carbon oxides and nitrogen oxides (NOx).[5]

-

Firefighter Protection: Wear self-contained breathing apparatus for firefighting if necessary.[5]

Accidental Release:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[5]

-

Environmental Precautions: Do not let the product enter drains.[5]

-

Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[5]

Section 7: Toxicity

The toxicological data for this compound is limited, particularly concerning chronic effects in humans. Animal studies suggest moderate acute toxicity upon ingestion or inhalation.[1]

| Toxicity Type | Data | Reference |

| Acute Oral Toxicity | Harmful if swallowed (Category 4). | [5] |

| Chronic Toxicity | No data available on chronic toxicity in humans. Animal studies suggest potential effects on the liver and kidneys. | [1] |

Table 5: Summary of Toxicological Data

Section 8: Disposal Considerations

Dispose of this compound and its container in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[5] Contaminated packaging should be disposed of as an unused product.[5]

This guide is intended for informational purposes only and should not be substituted for a formal safety data sheet (SDS) or professional safety training. Always refer to the specific SDS for the most current and comprehensive safety information.

References

An In-depth Technical Guide to the Synthesis of 3-Nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-nitroanisole. Due to the electronic properties of anisole (B1667542), direct nitration is not a viable route for obtaining the meta-substituted product. This guide first elucidates the challenges of direct nitration and then presents a robust, two-step synthetic pathway to this compound, complete with detailed experimental protocols and quantitative data.

The Challenge of Direct Nitration of Anisole

The synthesis of this compound directly from anisole via electrophilic aromatic substitution is synthetically challenging. The methoxy (B1213986) group (-OCH₃) on the anisole ring is a potent activating and ortho, para-directing group. This is due to the resonance effect, where the lone pairs on the oxygen atom donate electron density to the aromatic ring, particularly at the ortho and para positions. This increased electron density makes these positions significantly more susceptible to electrophilic attack by the nitronium ion (NO₂⁺) generated during nitration.

Consequently, the direct nitration of anisole with a mixture of nitric acid and sulfuric acid overwhelmingly yields a mixture of 2-nitroanisole (B33030) and 4-nitroanisole. The formation of the desired this compound is minimal, typically less than 2%, making this route impractical for preparative synthesis.

Figure 1. Regioselectivity in the direct nitration of anisole.

Recommended Synthetic Pathway: A Two-Step Approach

A more efficient and practical synthesis of this compound involves a two-step process starting from a precursor that allows for the unambiguous placement of the nitro group in the meta position relative to the eventual methoxy group. The recommended pathway is the synthesis of m-nitrophenol followed by its methylation.

Figure 2. Recommended two-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical yields for the recommended two-step synthesis of this compound.

| Reaction Step | Starting Material | Product | Typical Yield |

| 1. Diazotization and Hydrolysis | m-Nitroaniline | m-Nitrophenol | 81-86% |

| 2. Williamson Ether Synthesis (Methylation) | m-Nitrophenol | This compound | ~90% |

| Overall Yield | m-Nitroaniline | This compound | ~73-77% |

Experimental Protocols

Step 1: Synthesis of m-Nitrophenol from m-Nitroaniline

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

-

m-Nitroaniline (finely powdered)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Ice

-

Distilled Water

Procedure:

-

Preparation of the Diazonium Salt:

-

In a 4-L beaker, place 210 g (1.5 moles) of finely powdered m-nitroaniline.

-

With stirring, add a cold mixture of 450 mL of water and 330 mL of concentrated sulfuric acid.

-

Add approximately 800 g of crushed ice to the mixture to bring the temperature down to 0-5°C.

-

Prepare a solution of 105 g (1.52 moles) of sodium nitrite in 250 mL of water.

-

Rapidly add the sodium nitrite solution to the bottom of the stirred m-nitroaniline suspension over 8-10 minutes, maintaining the temperature between 0-5°C. Monitor the reaction with starch-iodide paper to ensure a slight excess of nitrous acid.

-

Continue stirring for an additional 5-10 minutes. A crystalline precipitate of m-nitrobenzenediazonium sulfate (B86663) will form.

-

-

Hydrolysis of the Diazonium Salt:

-

In a 5-L round-bottom flask, prepare a boiling solution by adding 1 L of concentrated sulfuric acid to 750 mL of water and heating to 160°C.

-

Decant the supernatant from the diazonium salt mixture and add it to the boiling sulfuric acid solution at a rate that maintains vigorous boiling (approximately 50 minutes).

-

Add the crystalline diazonium sulfate in small portions to the boiling acid, controlling the rate to prevent excessive foaming from the evolution of nitrogen gas.

-

Continue boiling for a few minutes after the addition is complete.

-

-

Isolation and Purification of m-Nitrophenol:

-

Pour the hot reaction mixture into a large beaker set in cold running water and stir vigorously to obtain a homogeneous crystal magma.

-

Once completely cold, filter the m-nitrophenol, press it thoroughly, and wash with several portions of ice-cold water.

-

Dry the product on filter paper in a warm room. The yield of crude m-nitrophenol is typically 170-180 g (81-86%).

-

For further purification, the crude product can be distilled under reduced pressure (b.p. 160-165°C at 12 mm Hg).

-

Step 2: Synthesis of this compound from m-Nitrophenol (Williamson Ether Synthesis)

This protocol is a representative procedure for the methylation of a phenol.

Materials:

-

m-Nitrophenol

-

Sodium Hydroxide (B78521) (NaOH)

-

Dimethyl Sulfate ((CH₃)₂SO₄) or Methyl Iodide (CH₃I)

-

Suitable solvent (e.g., water, methanol, or a phase-transfer system)

Procedure using Dimethyl Sulfate:

-

Preparation of the Phenoxide:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 139 g (1.0 mole) of m-nitrophenol in a solution of 44 g (1.1 moles) of sodium hydroxide in 500 mL of water. Cool the solution to room temperature.

-

-

Methylation:

-

With vigorous stirring, add 138.8 g (1.1 moles) of dimethyl sulfate dropwise from the dropping funnel at a rate that maintains the reaction temperature below 40°C. Cooling with a water bath may be necessary.

-

After the addition is complete, continue stirring for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

The product, this compound, will separate as an oil or solid. Cool the reaction mixture in an ice bath to solidify the product.

-

Filter the crude this compound and wash it thoroughly with cold water, followed by a wash with a cold, dilute sodium hydroxide solution to remove any unreacted m-nitrophenol, and finally with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from ethanol (B145695) or by distillation under reduced pressure (b.p. 121-123 °C at 8 mmHg). The expected yield is approximately 90%.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Dimethyl sulfate and methyl iodide are toxic and carcinogenic; handle with extreme care.

-

Reactions involving diazonium salts can be explosive if allowed to dry out; they should be kept wet and used immediately.

This guide provides a comprehensive and practical approach for the synthesis of this compound, addressing the regioselectivity challenges and offering detailed, reliable experimental procedures for researchers in the chemical and pharmaceutical sciences.

Electrophilic Aromatic Substitution of Anisole: A Technical Guide to Isomer Control and the Synthesis of 3-Nitroanisole

Abstract: This technical guide addresses the synthesis of 3-nitroanisole via the electrophilic aromatic substitution of anisole (B1667542). It elucidates the fundamental principles of regioselectivity that govern this reaction, explaining why direct nitration overwhelmingly yields ortho and para isomers, with only trace amounts of the desired meta product. Quantitative data from various nitrating systems are presented to illustrate this outcome. Consequently, this paper details a robust and high-yield alternative synthetic pathway for this compound: the Williamson ether synthesis starting from 3-nitrophenol (B1666305). Detailed experimental protocols for both the illustrative direct nitration of anisole and the recommended synthesis of this compound are provided for researchers, scientists, and professionals in drug development.

Regioselectivity in the Electrophilic Nitration of Anisole

The direct synthesis of this compound through the electrophilic nitration of anisole is fundamentally inefficient due to the powerful directing effect of the methoxy (B1213986) (-OCH₃) substituent. The methoxy group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions.[1][2] This directive effect stems from the interplay of two electronic factors:

-

Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the benzene (B151609) ring through resonance. This donation of electron density significantly enriches the ortho (C2, C6) and para (C4) positions, making them much more nucleophilic and thus more susceptible to attack by an electrophile like the nitronium ion (NO₂⁺).

-

Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group also exerts an electron-withdrawing inductive effect through the sigma bond, which deactivates the ring slightly. However, the resonance effect is dominant and is the primary determinant of the reaction's regioselectivity.

The mechanism involves the attack of the aromatic ring on the nitronium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. For ortho and para attack, a key resonance structure can be drawn where the positive charge is delocalized onto the carbon atom bearing the methoxy group, allowing the lone pairs of the oxygen to directly stabilize the charge. This additional, highly stable resonance contributor significantly lowers the activation energy for the formation of the ortho and para products. In contrast, meta attack does not allow for this direct stabilization by the oxygen atom, resulting in a higher energy intermediate and a much slower reaction rate.

Caption: Reaction mechanism for the nitration of anisole.

Quantitative Isomer Distribution

Experimental data consistently demonstrate the low yield of this compound from the direct nitration of anisole. High regioselectivity for ortho and para substitution is maintained across various nitrating systems, regardless of their reactivity.[3][4] While steric hindrance from the methoxy group can slightly disfavor the ortho position compared to the para position, both remain the overwhelmingly major products.

| Nitrating Agent / System | Solvent | Temp. (°C) | Ortho (%) | Meta (%) | Para (%) | Reference |

| HNO₃ / H₂SO₄ | Acetic Anhydride | 0 | 58 | < 2 | 40 | [4][5] |

| NO₂⁺BF₄⁻ | Tetramethylene sulfone | 25 | 71 | < 2 | 27 | [4][5] |

| Acetyl Nitrate (CH₃COONO₂) | Acetic Anhydride | 25 | 64 | < 2 | 34 | [4][5] |

| 70% HNO₃ | n-Heptane | 30 | ~55 | < 2 | ~43 | [6] |

Recommended Synthetic Pathway for this compound

Given the inefficiency of direct nitration, a more practical and high-yield approach is required for the synthesis of this compound. The recommended pathway is a Williamson ether synthesis , which involves the methylation of the corresponding phenol (B47542). This two-step approach begins with the synthesis of 3-nitrophenol, followed by its conversion to this compound.

-

Step 1: Synthesis of 3-Nitrophenol. 3-nitrophenol can be reliably synthesized from m-nitroaniline via a diazotization reaction followed by hydrolysis of the resulting diazonium salt.[7]

-

Step 2: Methylation of 3-Nitrophenol. The hydroxyl group of 3-nitrophenol is deprotonated with a base (e.g., NaOH, K₂CO₃) to form the more nucleophilic phenoxide ion. This ion then displaces a leaving group from a methylating agent (e.g., dimethyl sulfate (B86663), methyl iodide) in an Sₙ2 reaction to form the ether, this compound. This method has been reported to yield approximately 85% of the desired product.[8]

Caption: Recommended workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: These protocols involve the use of strong acids, corrosive bases, and potentially toxic/carcinogenic reagents (e.g., dimethyl sulfate). All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol 1: Illustrative Nitration of Anisole (Yielding o/p-Nitroanisole)

This protocol serves to demonstrate the typical outcome of the direct nitration of anisole.

Materials:

-

Anisole (10.8 g, 0.1 mol)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%, 20 mL)

-

Concentrated Nitric Acid (HNO₃, 70%, 10 mL)

-

Acetic Anhydride (20 mL)

-

Ice bath

-

Magnetic stirrer and stir bar

-

250 mL three-neck round-bottom flask

-

Dropping funnel

-

Thermometer

Procedure:

-

Preparation of Nitrating Mixture: In a separate flask, cautiously add 10 mL of concentrated nitric acid to 20 mL of acetic anhydride, keeping the mixture cooled in an ice bath.

-

Reaction Setup: Equip the 250 mL flask with a magnetic stir bar, thermometer, and dropping funnel. Place the flask in a large ice-salt bath.

-

Initial Cooling: Add 10.8 g of anisole and 20 mL of concentrated sulfuric acid to the flask. Stir the mixture and cool to 0°C.

-

Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture from the dropping funnel to the anisole solution over 30-45 minutes. Vigorously stir the mixture and maintain the internal temperature between 0°C and 5°C throughout the addition.

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

-

Workup: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker. A yellow, oily solid should precipitate.

-

Isolation: Isolate the crude product by vacuum filtration. Wash the solid with copious amounts of cold water until the washings are neutral to litmus (B1172312) paper.

-

Purification: The product is a mixture of 2-nitroanisole and 4-nitroanisole. Separation can be achieved by fractional crystallization or column chromatography. The para isomer is typically less soluble and will crystallize out first from an ethanol (B145695)/water mixture.

Protocol 2: Synthesis of this compound via Williamson Ether Synthesis

This protocol provides a reliable method for obtaining the target compound.[8]

Materials:

-

3-Nitrophenol (13.9 g, 0.1 mol)

-

Sodium Hydroxide (B78521) (NaOH) (4.4 g, 0.11 mol)

-

Dimethyl Sulfate ((CH₃)₂SO₄) (13.2 g, 0.105 mol)

-

Water

-

250 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Formation of Sodium 3-Nitrophenoxide: Dissolve 4.4 g of sodium hydroxide in 50 mL of water in the 250 mL flask. To this solution, add 13.9 g of 3-nitrophenol. Stir the mixture until the phenol has completely dissolved to form a clear solution of the sodium salt.

-

Addition of Methylating Agent: Gently heat the solution to approximately 50-60°C. While stirring, add 13.2 g of dimethyl sulfate dropwise over 20 minutes. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, attach the reflux condenser and heat the mixture to a gentle reflux for 2 hours. The product, this compound, may separate as an oil.

-

Cooling and Isolation: Allow the reaction mixture to cool to room temperature. The product should solidify. Cool further in an ice bath to maximize precipitation.

-

Workup: Collect the crude solid product by vacuum filtration. Wash the solid on the filter with cold water (2 x 30 mL) to remove inorganic salts, followed by a small amount of cold methanol to remove any unreacted 3-nitrophenol.

-

Purification: The crude this compound can be purified by recrystallization from ethanol or methanol to yield a pale yellow solid. The expected yield is approximately 80-85%.

Conclusion

The electrophilic nitration of anisole is a classic example of substituent-directed regioselectivity in aromatic chemistry. The strong electron-donating resonance from the methoxy group overwhelmingly directs the incoming electrophile to the ortho and para positions, rendering the direct synthesis of this compound impractical due to extremely low yields (<2%). For researchers and drug development professionals requiring this compound, a multi-step approach is necessary. The recommended, robust, and high-yield method is the Williamson ether synthesis, involving the methylation of 3-nitrophenol. This pathway provides reliable access to the target compound, bypassing the inherent regiochemical limitations of the direct electrophilic substitution of anisole.

References

- 1. What happens when anisole is nitrated? - askIITians [askiitians.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis routes of this compound [benchchem.com]

The Photochemical Properties of 3-Nitroanisole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitroanisole (C₇H₇NO₃) is a nitroaromatic compound with the IUPAC name 1-methoxy-3-nitrobenzene.[1] It serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[2] The presence of both a methoxy (B1213986) and a nitro group on the benzene (B151609) ring imparts unique electronic and photochemical properties to the molecule, making it a subject of interest for studies in photochemistry and phototoxicity. This technical guide provides a comprehensive overview of the photochemical properties of this compound, including its spectral characteristics, photoreactivity, and the experimental methodologies used to study these phenomena.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 555-03-3 | [1] |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Appearance | Pale yellow solid | [2] |

| Melting Point | 36-38 °C | [2] |

| Boiling Point | 121-123 °C at 8 mmHg | [2] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [2] |

Photochemical Properties

UV-Visible Absorption

Photoreactivity

Upon absorption of UV radiation, this compound can undergo a variety of photochemical reactions, primarily nucleophilic aromatic photosubstitution. These reactions are believed to proceed through the excited triplet state of the molecule.

1. Photo-hydroxylation:

In the presence of hydroxide (B78521) ions (OH⁻), this compound can be photochemically converted to 3-nitrophenol.[2] This reaction involves the substitution of the methoxy group by a hydroxyl group. The study of this reaction has been facilitated by techniques such as nanosecond time-resolved absorption spectroscopy.[2]

2. Photo-amination:

This compound can also react with amines, such as n-butylamine, under illumination to yield 3-nitrophenol.[2] This demonstrates its potential as a precursor for the synthesis of other nitroaromatic compounds through photochemical routes.

3. Excited State Dynamics:

The photochemistry of this compound is dictated by the behavior of its electronically excited states. Upon photoexcitation, the molecule is promoted to a singlet excited state, which can then undergo intersystem crossing to a more stable and longer-lived triplet state. It is this triplet state that is generally considered the reactive species in nucleophilic aromatic photosubstitution reactions. The triplet state of this compound has been observed via transient absorption spectroscopy, with a characteristic absorption maximum around 400 nm and a lifetime of approximately 1.5-2 microseconds in aerated aqueous solution.

Experimental Protocols

Detailed, step-by-step experimental protocols for studying the photochemistry of this compound are not extensively documented in single sources. However, based on common practices in photochemistry and transient absorption spectroscopy, a general workflow can be outlined.

General Photolysis Experiment

A typical experimental setup for the photolysis of this compound would involve a photoreactor equipped with a specific light source, a reaction vessel, and a method for monitoring the reaction progress.

Materials and Equipment:

-

This compound

-

High-purity solvent (e.g., acetonitrile, water)

-

Nucleophile (e.g., sodium hydroxide for hydroxylation)

-

Photoreactor (e.g., a Rayonet reactor or a custom-built setup)

-

UV lamp with a specific wavelength output (e.g., a medium-pressure mercury lamp)

-

Quartz reaction vessel

-

Magnetic stirrer and stir bar

-

Analytical instrument (e.g., HPLC with a UV detector, GC-MS)

Procedure:

-

Solution Preparation: Prepare a solution of this compound of a known concentration in the chosen solvent. If studying a nucleophilic substitution, add the nucleophile at the desired concentration.

-

Photoreaction: Transfer the solution to the quartz reaction vessel and place it in the photoreactor. Ensure the solution is well-stirred. Irradiate the solution with the UV lamp for a set period.

-

Reaction Monitoring: At regular intervals, withdraw aliquots from the reaction mixture.

-

Analysis: Analyze the aliquots using a suitable analytical technique (e.g., HPLC) to determine the concentration of the remaining this compound and the formation of photoproducts.

-

Quantum Yield Determination: The quantum yield (Φ) of the reaction can be determined by measuring the rate of product formation or reactant consumption and the photon flux of the light source, often determined using a chemical actinometer like ferrioxalate.[5][6]

Nanosecond Transient Absorption Spectroscopy

This technique is used to observe the short-lived excited states of this compound.

Experimental Setup:

-

Pump Laser: A pulsed laser to excite the sample (e.g., a Nd:YAG laser providing a 355 nm excitation pulse).[7]

-

Probe Light Source: A continuous wave lamp (e.g., a xenon arc lamp) to generate a broad spectrum of light that passes through the sample.[7]

-

Sample Holder: A quartz cuvette to hold the solution of this compound.

-

Monochromator and Detector: To select the wavelength of interest from the probe beam and measure its intensity changes.

-

Data Acquisition System: An oscilloscope to record the time-resolved changes in absorbance.

Procedure:

-

A solution of this compound is placed in the cuvette.

-

The pump laser excites the sample, creating a population of excited states.

-

The probe light passes through the sample, and any absorption by the transient excited states is detected.

-

By varying the delay time between the pump and probe pulses, the absorption spectrum and lifetime of the excited states can be determined.

Photochemical Reaction Mechanism

The nucleophilic aromatic photosubstitution of this compound, for instance with a hydroxide ion, is believed to proceed through the following general steps:

-

Light Absorption: this compound in its ground state (S₀) absorbs a photon of UV light, promoting it to an excited singlet state (S₁).

-

Intersystem Crossing: The short-lived singlet state undergoes efficient intersystem crossing to the more stable and longer-lived triplet state (T₁).

-

Nucleophilic Attack: The excited triplet state of this compound is more electrophilic than the ground state. It reacts with a nucleophile, such as a hydroxide ion, to form a transient intermediate, often referred to as a Meisenheimer-like or σ-complex.

-

Product Formation: This intermediate then eliminates the methoxy group as a leaving group (CH₃O⁻) to yield the final product, 3-nitrophenol, and regenerate the aromatic system.

Conclusion

This compound exhibits interesting photochemical properties, primarily driven by the reactivity of its excited triplet state in nucleophilic aromatic substitution reactions. While the qualitative aspects of its photochemistry, such as photo-hydroxylation and photo-amination, are known, a comprehensive quantitative understanding is still developing. Further research to precisely determine its molar absorptivity, quantum yields under various conditions, and detailed mechanistic pathways will be crucial for its application in synthetic chemistry and for assessing its environmental and toxicological impact. The experimental approaches outlined in this guide provide a framework for conducting such investigations.

References

- 1. This compound | C7H7NO3 | CID 11140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. Quantum yield - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

Spectroscopic Profile of 3-Nitroanisole: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3-Nitroanisole (CAS No. 555-03-3), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition. This information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a quick reference for its structural characterization.

¹H NMR Data

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.82 | ddd | J = 8.3, 2.6, 1.0 Hz | H-4 |

| 7.73 | t | J = 2.4 Hz | H-2 |

| 7.45 | t | J = 8.2 Hz | H-5 |

| 7.21 | ddd | J = 7.9, 2.0, 1.0 Hz | H-6 |

| 3.91 | s | - | -OCH₃ |

¹³C NMR Data

Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 160.1 | C-1 |

| 149.0 | C-3 |

| 130.3 | C-5 |

| 122.1 | C-4 |

| 116.1 | C-6 |

| 109.2 | C-2 |

| 56.0 | -OCH₃ |

IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3100-3000 | Aromatic C-H | Stretching |

| 2950-2850 | Aliphatic C-H (-OCH₃) | Stretching |

| 1580, 1480, 1440 | Aromatic C=C | Stretching |

| 1530 | Nitro (N=O) | Asymmetric Stretching |

| 1350 | Nitro (N=O) | Symmetric Stretching |

| 1250 | Aryl Ether (C-O) | Asymmetric Stretching |

| 1030 | Aryl Ether (C-O) | Symmetric Stretching |

| 880-750 | Aromatic C-H | Out-of-plane Bending |

UV-Vis Spectroscopy Data

Solvent: Ethanol

| λmax (nm) |

| 265 |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube (5 mm diameter)

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation: Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final solution height should be around 4-5 cm.

-

Homogenization: Cap the NMR tube and gently vortex the sample to ensure a homogeneous solution.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, and relaxation delay).

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a correct baseline.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using their characteristic vibrational frequencies.

Materials:

-

This compound sample

-

Infrared salt plates (e.g., NaCl or KBr) or an ATR accessory

-

Spatula

-

Solvent for cleaning (e.g., acetone (B3395972) or methylene (B1212753) chloride)

Procedure (Thin Film Method):

-

Sample Preparation: Place a small amount of solid this compound on a clean, dry IR salt plate.

-

Melt and Spread: Gently heat the salt plate on a hot plate until the this compound melts. Place a second salt plate on top and press gently to create a thin, uniform film between the plates.

-

Alternative (Solution Deposit): Dissolve a small amount of this compound in a volatile solvent (e.g., methylene chloride). Apply a drop of the solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.

-

Data Acquisition:

-

Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands (peaks) in the spectrum.

-

Correlate the wavenumbers of these bands to specific functional groups and vibrational modes.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) of this compound, which is related to its electronic transitions.

Materials:

-

This compound sample

-

Spectroscopic grade ethanol

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound in ethanol. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 arbitrary units.

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Set the desired wavelength range for scanning (e.g., 200-400 nm).

-

-

Baseline Correction:

-

Fill a quartz cuvette with the solvent (ethanol) to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

-

Sample Measurement:

-

Rinse a second quartz cuvette with the this compound solution and then fill it with the solution.

-

Place the sample cuvette in the spectrophotometer.

-

Run the scan to obtain the UV-Vis absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) at which the maximum absorbance (λmax) occurs.

-

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of a chemical compound like this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of this compound.

An In-Depth Technical Guide to the Chemical Reactivity and Stability of 3-Nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitroanisole, a pale yellow crystalline solid, is a versatile aromatic nitro compound with the chemical formula C₇H₇NO₃.[1] Structurally, it consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) and a nitro group (-NO₂) at the meta position.[1] This substitution pattern governs its chemical reactivity and makes it a valuable intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals and dyes.[2] This technical guide provides a comprehensive overview of the chemical reactivity and stability of this compound, with a focus on data-driven insights and detailed experimental protocols relevant to research and drug development.

Physicochemical and Stability Data

A clear understanding of the physical and stability characteristics of this compound is fundamental for its safe handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | |

| Molecular Weight | 153.14 g/mol | |

| Melting Point | 36-38 °C | |

| Boiling Point | 121-123 °C at 8 mmHg | |

| Flash Point | 127.9 °C | [3] |

| Solubility | Soluble in alcohol; Insoluble in water | |

| Appearance | Pale yellow crystalline solid |

Stability Under Forced Degradation: Stability-indicating analytical methods, typically using High-Performance Liquid Chromatography (HPLC), are essential for assessing the degradation of this compound under various stress conditions (e.g., acid, base, oxidation, heat, light) as per ICH guidelines.[9][10] While a specific validated HPLC method for this compound is not detailed in the search results, the development of such a method would involve stress testing to identify potential degradation products and ensure the method's specificity.[11][12]

Chemical Reactivity and Key Transformations

The reactivity of this compound is primarily dictated by the electron-withdrawing nature of the nitro group and the electron-donating, ortho-, para-directing methoxy group. This interplay allows for a range of chemical transformations.

Reduction of the Nitro Group

One of the most synthetically useful reactions of this compound is the reduction of the nitro group to an amine, yielding 3-aminoanisole (m-anisidine). This transformation is a critical step in the synthesis of various pharmaceuticals and other fine chemicals.

Experimental Protocol: Reduction of this compound to 3-Aminoanisole using Stannous Chloride

This protocol details the reduction of this compound using stannous chloride dihydrate.

-

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethyl acetate (B1210297)

-

2M Potassium hydroxide (B78521) (KOH) solution

-

-

Procedure:

-

Dissolve this compound (0.148 g, 0.967 mmol) in ethanol (5 mL).

-

Add stannous chloride dihydrate (2.26 g, 10.0 mmol) to the solution.[13]

-

Expose the reaction mixture to ultrasonic irradiation for 2 hours at 30°C.[13] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the crude residue between ethyl acetate and 2M KOH solution.[13]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain 3-aminoanisole.

-

-

Reaction Kinetics: The reduction of nitroarenes can follow complex kinetics. For instance, the degradation of nitrobenzene (B124822) under ultrasonic irradiation in the presence of iron powder has been reported to follow first-order kinetics with a rate constant of 1.8 x 10⁻³ min⁻¹.[14] While specific to a different nitroaromatic and reaction conditions, this provides a starting point for kinetic analysis of this compound reduction.

Diazotization and Azo Dye Synthesis

The amino group of 3-aminoanisole, produced from the reduction of this compound, can be readily converted to a diazonium salt. This intermediate is highly reactive and can undergo various subsequent reactions, most notably coupling with electron-rich aromatic compounds to form azo dyes.

Experimental Protocol: Synthesis of an Azo Dye from 3-Aminoanisole (Illustrative)

This protocol outlines the general steps for the diazotization of an aromatic amine and subsequent azo coupling.

-

Materials:

-

3-Aminoanisole (or other aromatic amine)

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

A coupling agent (e.g., 2-naphthol, salicylic (B10762653) acid)

-

Sodium hydroxide (NaOH)

-

Ice

-

-

Procedure (Diazotization):

-

Dissolve the aromatic amine in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice bath.[15]

-